molecular formula C11H15Br2NO3S B13365355 2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide

2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide

Cat. No.: B13365355
M. Wt: 401.12 g/mol
InChI Key: XBHDZHLKUTZHMK-UHFFFAOYSA-N
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Description

2,4-Dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of bromine atoms at the 2 and 4 positions of the benzene ring, a sulfonamide group, and a hydroxymethylpropyl substituent. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide typically involves the bromination of a suitable precursor followed by sulfonamide formation. One common method involves the bromination of 5-methylbenzenesulfonamide using bromine or a brominating agent under controlled conditions to introduce bromine atoms at the 2 and 4 positions. The hydroxymethylpropyl group can be introduced through a subsequent reaction with an appropriate alcohol or aldehyde derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Industrial methods also focus on minimizing by-products and ensuring the purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts in the presence of boronic acids or esters.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

2,4-Dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atoms and hydroxymethyl group can also participate in various biochemical pathways, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromo-5-methylbenzenesulfonamide: Lacks the hydroxymethylpropyl group.

    2,4-Dichloro-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide: Contains chlorine instead of bromine.

    N-[1-(Hydroxymethyl)propyl]-5-methylbenzenesulfonamide: Lacks the bromine atoms.

Uniqueness

2,4-Dibromo-N-[1-(hydroxymethyl)propyl]-5-methylbenzenesulfonamide is unique due to the presence of both bromine atoms and the hydroxymethylpropyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it valuable for various applications.

Properties

Molecular Formula

C11H15Br2NO3S

Molecular Weight

401.12 g/mol

IUPAC Name

2,4-dibromo-N-(1-hydroxybutan-2-yl)-5-methylbenzenesulfonamide

InChI

InChI=1S/C11H15Br2NO3S/c1-3-8(6-15)14-18(16,17)11-4-7(2)9(12)5-10(11)13/h4-5,8,14-15H,3,6H2,1-2H3

InChI Key

XBHDZHLKUTZHMK-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)C)Br)Br

Origin of Product

United States

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